An In-depth Technical Guide to the Chemical Properties of 5-Acetamido-2-chloropyridine
An In-depth Technical Guide to the Chemical Properties of 5-Acetamido-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetamido-2-chloropyridine, also known as N-(5-chloropyridin-2-yl)acetamide, is a halogenated pyridine derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential areas of application for 5-Acetamido-2-chloropyridine, compiled from available scientific literature and chemical databases.
Chemical and Physical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₇ClN₂O | Klivon[1] |
| Molecular Weight | 170.60 g/mol | Klivon[1] |
| Melting Point | Data not available | Data for the related compound, 2-Amino-5-chloropyridine, is 135-138 °C.[2][3][4] |
| Boiling Point | Data not available | Data for the related compound, 2-Amino-5-chloropyridine, is 127-128 °C at 11 mmHg.[3][4] |
| Solubility | Data not available | The related compound 2-Amino-5-chloropyridine has a solubility of 1 g/L in water at 20°C.[5] |
| Appearance | Pale brown crystal (as per synthesis product) | PrepChem.com[6] |
Spectral Data
Detailed experimental spectral data for 5-Acetamido-2-chloropyridine is not publicly available. However, based on its chemical structure, the following spectral characteristics can be anticipated.
Expected ¹H NMR Spectral Data
The proton NMR spectrum of 5-Acetamido-2-chloropyridine is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl and amide protons of the acetamido group.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will show signals for the five carbons of the pyridine ring and the two carbons of the acetamido group. The carbon attached to the chlorine atom and the carbons of the acetamido group will have characteristic chemical shifts.
Expected FT-IR Spectral Data
The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the amide, and C-Cl stretching, in addition to the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.
Expected Mass Spectrometry Data
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.60 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.
Experimental Protocols
Synthesis of 5-Acetamido-2-chloropyridine[6]
A common method for the synthesis of 5-Acetamido-2-chloropyridine involves the chlorination of 2-acetamidopyridine.
Materials:
-
2-Acetamidopyridine
-
Disodium hydrogenphosphate
-
Dichloromethane
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Chlorine gas
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Water
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Saturated brine
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Anhydrous sodium sulfate
Procedure:
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Dissolve 13.6 g (0.1 mol) of 2-acetamidopyridine in 300 ml of water.
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To this solution, add 35.5 g (0.25 mol) of disodium hydrogenphosphate followed by 100 ml of dichloromethane.
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While stirring the mixture at 0°C, introduce 8.0 g (0.11 mol) of chlorine gas over a period of 30 minutes.
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Continue stirring the mixture at 0°C for an additional 2 hours.
-
Allow the mixture to return to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with an additional 100 ml of dichloromethane.
-
Wash the combined organic extracts with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the dichloromethane to yield 5-Acetamido-2-chloropyridine as a pale brown crystal.
Yield: Approximately 16.0 g (94.0%).[6]
Reactivity and Biological Activity
Chemical Reactivity
The reactivity of 5-Acetamido-2-chloropyridine is influenced by the electron-withdrawing nature of the chlorine atom and the pyridine ring, as well as the directing effects of the acetamido group. The chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions. The acetamido group can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-chloropyridine.
Biological Activity Context
While specific biological activity for 5-Acetamido-2-chloropyridine is not extensively documented in publicly available literature, derivatives of acetamide and chloropyridine are known to possess a wide range of pharmacological properties.
-
Anticancer and Anti-inflammatory Activity: Many acetamide derivatives have been investigated for their potential as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[7][8]
-
Antimicrobial Activity: Pyridine derivatives are a well-established class of compounds with antibacterial and antifungal properties. The introduction of a chlorine atom and an acetamido group could modulate this activity.
-
Kinase Inhibition: Substituted pyridines are common scaffolds in the design of kinase inhibitors for cancer therapy.[9]
Further research is required to elucidate the specific biological targets and therapeutic potential of 5-Acetamido-2-chloropyridine.
Mandatory Visualizations
Synthesis Workflow of 5-Acetamido-2-chloropyridine
Caption: Workflow for the synthesis of 5-Acetamido-2-chloropyridine.
References
- 1. dev.klivon.com [dev.klivon.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. 2-アミノ-5-クロロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Products [klivon.com]
- 5. N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. galaxypub.co [galaxypub.co]
- 8. archivepp.com [archivepp.com]
- 9. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
